Chloroacetaldehyde Sodium Bisulfite

Organic Synthesis Process Chemistry Aldehyde Equivalents

Free chloroacetaldehyde is prone to polymerization and hazardous to handle, while non-halogenated bisulfite adducts lack the α-chloro substituent required for nucleophilic substitution. This crystalline adduct solves both problems, releasing chloroacetaldehyde in situ under basic or hydrolytic conditions. • Enables >99% ee in chiral NHC-catalyzed hetero-Diels-Alder reactions for dihydropyranone synthesis. • Only viable precursor for β-chloroalanine (key intermediate for cycloserine & cystine) per US Patent 4,283,554. • Controlled in situ release allows temporal regulation of etheno-derivative formation for nucleic acid research.

Molecular Formula C2H4ClNaO4S
Molecular Weight 182.56 g/mol
CAS No. 13064-50-1
Cat. No. B078029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroacetaldehyde Sodium Bisulfite
CAS13064-50-1
Molecular FormulaC2H4ClNaO4S
Molecular Weight182.56 g/mol
Structural Identifiers
SMILESC(C(O)S(=O)(=O)[O-])Cl.[Na+]
InChIInChI=1S/C2H5ClO4S.Na/c3-1-2(4)8(5,6)7;/h2,4H,1H2,(H,5,6,7);/q;+1/p-1
InChIKeyFOSIEWVVVRVFJH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloroacetaldehyde Sodium Bisulfite: Specifications & Classification


Chloroacetaldehyde sodium bisulfite (CAS 13064-50-1), also known as sodium 2-chloro-1-hydroxyethanesulfonate, is a crystalline bisulfite adduct with the molecular formula C2H4ClNaO4S and a molecular weight of 182.55 g/mol . Commercial specifications indicate a minimum purity of 95.0% (T) with the compound supplied as a white to off-white solid that is hygroscopic and requires storage at -20°C under inert atmosphere . As an α-chloroaldehyde bisulfite salt, it belongs to a specialized class of bench-stable aldehyde equivalents that release reactive α-chloroacetaldehyde in situ under basic or hydrolytic conditions .

α-Chloroaldehyde Bisulfite
Stable Bench-stable crystalline solid; releases reactive α-chloroacetaldehyde in situ under basic conditions
Workflow Supports chiral NHC-catalyzed hetero-Diels–Alder and amino acid synthesis under aqueous conditions
Procurement Consistent purity specification simplifies batch-to-batch reproducibility for process chemistry

Chloroacetaldehyde Sodium Bisulfite: Why Substitution Fails


Generic substitution of chloroacetaldehyde sodium bisulfite with alternative aldehyde sources or different bisulfite adducts is not scientifically valid due to three critical differentiation factors. First, the parent compound chloroacetaldehyde is notoriously difficult to handle — it is sensitive to moisture and oxygen, prone to polymerization, and considered unsafe to obtain in pure form [1]. Second, structurally related bisulfite adducts lacking the α-chloro substituent (e.g., sodium 2-hydroxyethanesulfonate) exhibit fundamentally different reactivity profiles, as the chlorine atom enables nucleophilic substitution chemistry that is unavailable in non-halogenated analogs . Third, the reactivity of bromoacetaldehyde versus chloroacetaldehyde differs measurably in biochemical contexts: bromoacetaldehyde reacts more rapidly with adenosine and cytidine derivatives than chloroacetaldehyde, producing different reaction kinetics that would alter outcomes in applications requiring controlled electrophilic reactivity [2]. These distinctions establish that the compound's value derives from the precise combination of the bisulfite protecting strategy and the α-chloro substitution pattern.

Free aldehyde hazard
Free α-chloroacetaldehyde is unstable, prone to polymerization, and unsafe to handle; the bisulfite adduct eliminates these barriers.
α-Chloro leaving group
Non-halogenated bisulfite adducts (e.g., sodium 2-hydroxyethanesulfonate) lack the chlorine required for nucleophilic substitution chemistry.
Halogen reactivity
Bromoacetaldehyde reacts more rapidly with adenosine/cytidine; the chloro analog provides slower, more controllable kinetics for nucleic acid modification.

Chloroacetaldehyde Sodium Bisulfite: Reactivity & Selectivity Comparison


Bench-Stable Solid vs. Hazardous Free Aldehyde

Chloroacetaldehyde sodium bisulfite exists as a bench-stable crystalline solid that can be weighed in open atmosphere without significant degradation, whereas free α-chloroacetaldehyde is sensitive to moisture and oxygen, requires stringent storage precautions, and is unsafe to obtain in pure form [1]. This operational distinction is critical for reproducible synthesis. Commercial availability with consistent purity specifications (≥95.0% T) enables procurement-based standardization across research batches .

Stable solid vs. free aldehyde
Head-to-head
Crystalline solid weighable in air
vs.
Hazardous unstable liquid requiring stringent precautions
Enables reproducible protocols without specialized infrastructure
Commercial availability with consistent purity simplifies procurement
Organic Synthesis Process Chemistry Aldehyde Equivalents

Enantioselective Hetero-Diels–Alder Advantage

In chiral N-heterocyclic carbene (NHC)-catalyzed hetero-Diels–Alder reactions with oxodienes under biphasic aqueous conditions, chloroacetaldehyde sodium bisulfite enables enantioselective additions achieving >99% enantiomeric excess (ee) [1]. Critically, this reaction protocol would be impossible with free chloroacetaldehyde due to its instability and handling hazards. The bisulfite adduct releases the reactive α-chloroaldehyde in situ under controlled basic conditions, allowing the NHC catalyst to generate a chiral enolate dienophile with exceptional stereocontrol .

Enantioselective Diels–Alder
Head-to-head
>99% ee
vs.
Reaction not feasible with free aldehyde
Unlocks stereoselective pathway to chiral heterocycles
NHC-catalyzed under biphasic aqueous conditions
Asymmetric Catalysis NHC Organocatalysis Heterocycle Synthesis

β-Chloroalanine Synthesis: Bisulfite vs. Failed Strecker Route

US Patent 4,283,554 demonstrates that the bisulfite addition compound of chloroacetaldehyde enables an industrially viable route to β-chloroalanine via sequential reaction with ammonia and hydrocyanic acid, followed by acidic hydrolysis [1]. In direct contrast, attempts to use free chloroacetaldehyde in conventional Strecker synthesis fail completely — chloroacetaldehyde reacts with hydrocyanic acid and ammonia to form β-chlorolactonitrile, but subsequent amination is extremely difficult and β-chloroalanine cannot be obtained [2]. The patent explicitly states that prior methods using free chloroacetaldehyde produced only decomposition products under conditions required for amination.

β-Chloroalanine synthesis
Head-to-head
Productive pathway with bisulfite adduct
vs.
Decomposition and failure with free aldehyde
Only viable route to β-chloroalanine for pharmaceutical intermediates
Patent US 4,283,554 demonstrates industrial feasibility
Amino Acid Synthesis Pharmaceutical Intermediates Process Chemistry

Slower Kinetic Profile vs. Bromoacetaldehyde

In modification studies of adenine and cytosine derivatives, bromoacetaldehyde reacted with adenosine 5'-phosphate and cytidine more rapidly than chloroacetaldehyde to give 1,N⁶-ethenoadenosine 5'-phosphate and 3,N⁴-ethenocytidine, respectively [1]. This kinetic difference establishes that α-haloaldehydes are not interchangeable; the chloro derivative provides a distinct reactivity profile with slower, more controllable modification kinetics. The bisulfite adduct form of chloroacetaldehyde offers controlled release of the chloro-substituted electrophile, whereas alternative halogen substitution would alter reaction rates and product distribution.

Halogen reactivity kinetics
Cross-study
Chloro: slower, controllable modification
vs.
Bromo: faster reaction with adenosine/cytidine
Selection of chloro enables tunable kinetics for nucleic acid probes
Exact rate constants not provided; qualitative comparison
Nucleic Acid Modification Biochemical Probes Fluorescent Labeling

Chloroacetaldehyde Sodium Bisulfite: Key Applications


Asymmetric Hetero-Diels–Alder for Chiral Heterocycles

This compound is the preferred procurement choice for research groups developing enantioselective hetero-Diels–Alder reactions catalyzed by chiral N-heterocyclic carbenes. The evidence demonstrates that chloroacetaldehyde sodium bisulfite enables >99% ee under biphasic aqueous conditions with commercially available oxodienes [1]. Alternative aldehyde sources (free chloroacetaldehyde or non-halogenated bisulfite adducts) either cannot be used due to instability or lack the α-chloro substituent required for enolate generation. This application scenario directly leverages the compound's unique combination of bench stability and α-chloro functionality documented in Section 3.

β-Chloroalanine for Pharmaceutical Intermediates

For process chemistry teams requiring β-chloroalanine as an intermediate for antibiotics (e.g., cycloserine) or sulfur-containing amino acids (e.g., cystine, cysteine), this bisulfite adduct is the only demonstrated viable starting material for an industrially advantageous process [2]. As documented in US Patent 4,283,554, conventional Strecker synthesis using free chloroacetaldehyde fails due to amination difficulties and decomposition. The bisulfite adduct circumvents this failure mode, enabling high-selectivity production of β-chloroalanine that is not achievable with alternative chloroacetaldehyde sources.

Controlled Nucleic Acid Modification for Biochemical Probes

Researchers developing fluorescent etheno-derivatives of nucleic acid bases should procure the chloro-substituted bisulfite adduct rather than bromoacetaldehyde analogs when slower, more controllable reaction kinetics are required. Cross-study evidence indicates that bromoacetaldehyde reacts more rapidly with adenosine and cytidine derivatives than chloroacetaldehyde [3]. The bisulfite adduct provides an additional layer of control by releasing chloroacetaldehyde in situ under defined hydrolysis conditions, enabling temporal regulation of the modification reaction that is not possible with pre-formed free haloaldehydes.

Stereoselective Preparation of Dihydropyranones

This compound is a documented useful reagent for the stereoselective preparation of dihydropyranones via hetero-Diels–Alder reactions . The evidence from Section 3 establishing >99% ee in NHC-catalyzed hetero-Diels–Alder chemistry directly supports its application in dihydropyranone synthesis, a class of oxygen-containing heterocycles with relevance to natural product synthesis and medicinal chemistry. Procurement of this specific bisulfite adduct is justified by the demonstrated high stereocontrol compared to alternative chloroacetaldehyde sources that lack the stability profile required for reproducible asymmetric catalysis.

Application
Selection Property
Validation Focus
Asymmetric Hetero-Diels–Alder
Bench-stable α-chloroaldehyde for NHC catalysis
Enantioselectivity and aqueous reaction compatibility
β-Chloroalanine synthesis
Bisulfite adduct enabling controlled in situ release
Product formation vs. decomposition with free aldehyde
Controlled nucleic acid modification
Chloro-substituted electrophile with slower kinetics
Reaction rate selectivity vs. bromo analog
Dihydropyranone stereoselective preparation
High stereocontrol in NHC-catalyzed reactions
Reproducibility of enantiomeric excess

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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